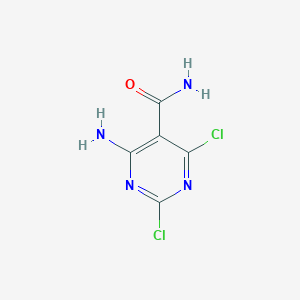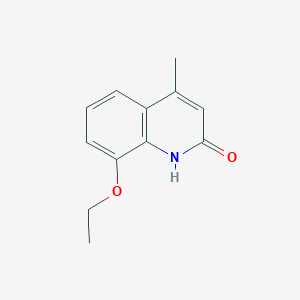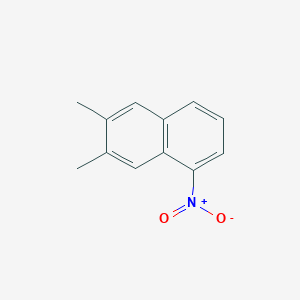
9-Cyclopentyl-3,9-dihydro-6h-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-cyclopentyl-1H-purin-6(9H)-one is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. This compound features a cyclopentyl group attached to the purine ring, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopentyl-1H-purin-6(9H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Cyclopentylation: The introduction of the cyclopentyl group is achieved through a nucleophilic substitution reaction. This involves reacting the purine derivative with cyclopentyl halides (e.g., cyclopentyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 9-cyclopentyl-1H-purin-6(9H)-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclopentylation reaction under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
化学反应分析
Types of Reactions
9-cyclopentyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Cyclopentyl bromide in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the purine ring.
Substitution: Substituted purine derivatives with different functional groups replacing the original ones.
科学研究应用
9-cyclopentyl-1H-purin-6(9H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives for studying their chemical properties and reactivity.
Biology: Investigated for its potential role in biological systems, particularly in the study of nucleotides and nucleic acids.
Medicine: Explored for its potential therapeutic applications, such as in the development of antiviral or anticancer agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 9-cyclopentyl-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The cyclopentyl group can influence the compound’s binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
9-methyl-1H-purin-6(9H)-one: A similar compound with a methyl group instead of a cyclopentyl group.
9-ethyl-1H-purin-6(9H)-one: A similar compound with an ethyl group instead of a cyclopentyl group.
9-propyl-1H-purin-6(9H)-one: A similar compound with a propyl group instead of a cyclopentyl group.
Uniqueness
The uniqueness of 9-cyclopentyl-1H-purin-6(9H)-one lies in the presence of the cyclopentyl group, which can significantly alter its chemical and biological properties compared to other purine derivatives. This structural variation can lead to differences in reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
5444-82-6 |
|---|---|
分子式 |
C10H12N4O |
分子量 |
204.23 g/mol |
IUPAC 名称 |
9-cyclopentyl-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O/c15-10-8-9(11-5-12-10)14(6-13-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,15) |
InChI 键 |
PSZPKVIAEUBJKS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)N2C=NC3=C2N=CNC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B11898846.png)



![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B11898871.png)


